rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride
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Overview
Description
rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It is a derivative of indolizidine, a bicyclic nitrogen-containing compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride typically involves the reduction of indolizidine derivatives. One common method starts with the oxygenated piperidine building block, followed by trans-diastereoselective reductive alkylation and a series of steps including catalytic hydrogenation . Another approach involves the RCM (Ring-Closing Metathesis) reaction on the N,O-acetal derived from vinylation, followed by pyrrole formation and stereocontrolled cis-selective catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms involving nitrogen-containing compounds.
Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
(8R,8aR)-Octahydro-8-indolizinamine: A stereoisomer with different spatial arrangement of atoms.
(8R,8aS)-8-hydroxy-5-indolizidinone: An oxygenated derivative with potential as a building block for more complex molecules.
Uniqueness
rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its ability to undergo a variety of chemical reactions and its use as a building block in synthesis make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-3-1-5-10-6-2-4-8(7)10;;/h7-8H,1-6,9H2;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
FOZMFJQVCFPRQH-YUZCMTBUSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2CCCN2C1)N.Cl.Cl |
Canonical SMILES |
C1CC(C2CCCN2C1)N.Cl.Cl |
Origin of Product |
United States |
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